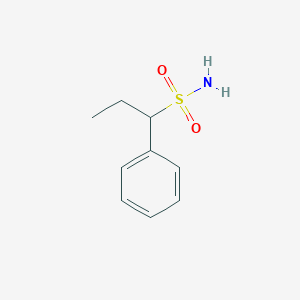

1-Phenylpropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenylpropane-1-sulfonamide is an organic compound with the molecular formula C₉H₁₃NO₂S It is characterized by a phenyl group attached to a propane chain, which is further bonded to a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-phenylpropane with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For instance, the direct oxidative coupling of thiols and amines has emerged as a useful method for synthesizing sulfonamides in a single step . This method is advantageous due to its simplicity and high yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenylpropane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and sulfur trioxide (SO₃) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Reagents such as bromine (Br₂) and iron(III) bromide (FeBr₃) are used for bromination reactions.

Major Products Formed:

Oxidation: Sulfonyl chlorides and sulfonic acids.

Reduction: Primary and secondary amines.

Substitution: Brominated and nitrated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 1-Phenylpropane-1-sulfonamide serves as a precursor for synthesizing various organic compounds. Its sulfonamide functional group allows for diverse chemical reactions, including oxidation, reduction, and substitution, leading to various derivatives that can be utilized in further research .

Biology

- Enzyme Inhibition : This compound acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme critical in bacterial folate synthesis. By inhibiting this enzyme, this compound effectively prevents bacterial growth and multiplication, showcasing its potential as an antibacterial agent .

- Therapeutic Potential : Research indicates that compounds similar to this compound can inhibit pathways involved in cancer progression, such as the HIF-1 signaling pathway. This suggests potential applications in cancer therapy by targeting specific molecular interactions .

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of dihydropteroate synthetase, researchers demonstrated that this compound effectively reduced bacterial growth by interfering with folate synthesis pathways. The compound's ability to form stable interactions with the enzyme's active site was highlighted, indicating its potential for developing new antibacterial agents.

Case Study 2: Cancer Therapy

A study focused on small-molecule inhibitors of the HIF-1 pathway found that derivatives of sulfonamides exhibited significant inhibitory activity against cancer cell lines. The IC50 values were calculated using various concentrations of the compounds, demonstrating that modifications to the sulfonamide structure could enhance therapeutic efficacy against tumors .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfonic acids |

| Reduction | Lithium aluminum hydride, sodium borohydride | Amines |

| Substitution | Amines, alcohols | Substituted sulfonamides |

| Compound Name | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | Dihydropteroate synthetase | Not specified |

| Celecoxib | HIF-1α | 0.7 ± 0.4 |

| Novel Sulfonamide Derivative | Various cancer cell lines | Varies (up to >25) |

Wirkmechanismus

The mechanism of action of 1-Phenylpropane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. This inhibition can interfere with essential biochemical pathways, leading to therapeutic effects. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis .

Vergleich Mit ähnlichen Verbindungen

1-Phenylpropane-1-sulfonamide can be compared with other sulfonamide compounds, such as:

Sulfanilamide: A simpler sulfonamide with a benzene ring directly attached to the sulfonamide group.

N-Phenylsulfonamide: Similar structure but lacks the propane chain.

Toluenesulfonamide: Contains a toluene group instead of a phenyl group.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

1-Phenylpropane-1-sulfonamide, an organic compound with the chemical formula C₉H₁₁NO₂S, is a member of the sulfonamide family. Its unique structure, characterized by a sulfonamide functional group attached to a phenyl group and a propane backbone, endows it with notable biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes

this compound primarily targets bacterial enzymes, particularly dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication. The compound acts as a competitive inhibitor , binding to the active site of the enzyme and preventing it from catalyzing the formation of dihydropteroate, a precursor in folic acid biosynthesis.

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid synthesis pathway, leading to reduced levels of folate within bacterial cells. This reduction ultimately inhibits DNA synthesis and cell division, effectively halting bacterial proliferation.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are generally well absorbed in the gastrointestinal tract when administered orally. They exhibit solubility in polar solvents, which facilitates their interaction with biological targets within aqueous environments.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Its primary application is as an antimicrobial agent due to its ability to inhibit bacterial growth by targeting folic acid synthesis.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which may be attributed to its interaction with specific inflammatory pathways .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antibacterial properties. The study concluded that this compound could serve as a potential lead in developing new antimicrobial agents .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives, including this compound. The findings indicated that the compound could modulate inflammatory responses in vitro by inhibiting pro-inflammatory cytokine production. This suggests its potential utility in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

1-phenylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOTYADHFATPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.